3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
CAS No. |
88405-07-6 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-2-ethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9-8(11)10(14)13-6-4-3-5-7(13)12-9/h3-6H,2H2,1H3 |
InChI Key |
OGLZUENZBIECSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)N2C=CC=CC2=N1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxypyridine with chloroacetyl chloride in the presence of a base, followed by cyclization with guanidine to form the pyridopyrimidine core. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Scientific Research Applications
3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has a variety of applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
- 3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a building block in the synthesis of more complex heterocyclic compounds.
- It is used for metal-free C-3 chalcogenation to synthesize 3-ArS/ArSe derivatives .
Biology
- The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine
- It has been investigated for its potential use in developing new therapeutic agents.
Industry
- The compound is used in the development of agrochemicals and materials with specific properties.
Chemical Reactions
3-Chloro-2-ethoxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo oxidation, reduction, and substitution reactions.
- Oxidation: It can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reduction reactions can convert the compound into its reduced forms, using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, and 5. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Pyridopyrimidinones
*Calculated based on formula C₁₀H₁₀ClN₂O₂. †Estimated from described derivatives.
Key Observations:
Substituent Diversity: Position 2: Ethoxy (OEt), methoxy (OMe), methyl (Me), and hydroxy (OH) groups are common. Position 3: Chloro, phenyl, and alkyl chains (e.g., butyl, chloroethyl) modulate steric and electronic effects. Chloro groups favor electrophilic reactivity, while phenyl rings may enhance π-π stacking in biological targets.
Biological Activity: DB103 (3-phenyl derivative) inhibits angiogenesis by targeting endothelial cell proliferation . Compound 31 (sulfonamide-substituted) acts as a dual PI3K/mTOR inhibitor, showing efficacy in cancer xenograft models . 3-(2-Chloroethyl)-2-methyl derivatives serve as intermediates for antipsychotics like risperidone, highlighting the scaffold’s versatility .
Physicochemical and Pharmacokinetic Properties
Challenges and Opportunities
- Reactivity : Chloro substituents may lead to off-target alkylation, necessitating careful optimization in drug design.
- Stereochemistry : Compounds like 3-(2-chloroethyl)-2-methyl derivatives exhibit conformational flexibility, influencing binding to biological targets .
Biological Activity
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.
- Molecular Formula : C11H12ClN2O2
- Molecular Weight : 240.68 g/mol
- CAS Number : 147687-17-0
Synthesis
The synthesis of 3-chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps typically starting from readily available pyrimidine derivatives. The compound can be synthesized through nucleophilic substitution reactions involving chloroethyl derivatives and pyrimidine precursors.
Biological Activity
Research indicates that 3-chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a range of biological activities:
Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against A431 vulvar epidermal carcinoma cells, demonstrating significant inhibition of cell proliferation, migration, and invasion in vitro . The mechanism of action is believed to involve the disruption of cell cycle progression via inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests suggest that it possesses significant activity against a range of bacterial strains, indicating potential as an antimicrobial agent. The exact mechanism may involve interference with bacterial DNA synthesis pathways, similar to other pyrimidine derivatives .
Enzyme Inhibition
3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one has been identified as an inhibitor of specific enzymes such as Angiotensin Converting Enzyme (ACE), which plays a vital role in regulating blood pressure and fluid balance. This inhibition could provide therapeutic benefits for conditions like hypertension .
Case Studies
Several studies have focused on the biological effects of pyrido[1,2-a]pyrimidine derivatives:
- Inhibition of CDKs : A study demonstrated that pyrido[1,2-a]pyrimidine derivatives could effectively inhibit CDK activity, leading to reduced tumor growth in xenograft models .
- Antibacterial Effects : Research highlighted the antibacterial efficacy of a series of pyrimidine derivatives against resistant strains of bacteria, showcasing their potential as lead compounds for antibiotic development .
Data Table: Biological Activities Summary
Q & A
Q. What are the foundational synthetic routes for 3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one?
The compound is typically synthesized via cyclization of substituted pyridine precursors. For example, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives can be prepared using phosgene or phosphorus oxychloride to activate carbonyl groups, followed by substitution with ethoxy groups. A key intermediate is generated by reacting 2-aminopyridine with N,N-disubstituted ethyl malonamate under reflux in 1,2-dichloroethane . Structural confirmation relies on NMR, IR, and X-ray crystallography .
Q. How is the pyrido[1,2-a]pyrimidin-4-one scaffold functionalized at the C-3 position?
Metal-free C-3 sulfenylation/selenylation is achieved using iodine as a catalyst under mild conditions. Thiols or diselenides react with the scaffold in the presence of potassium persulfate, yielding 3-ArS/ArSe derivatives (up to 95% yield). This method tolerates electron-withdrawing/donating groups and halogens, enabling late-stage diversification .
Q. What biological targets are associated with pyrido[1,2-a]pyrimidin-4-one derivatives?
These compounds exhibit activity against aldose reductase (ALR2), a therapeutic target for diabetic complications, with IC₅₀ values in the micromolar/submicromolar range. Antioxidant properties are enhanced by catechol or phenol substituents at the C-2 position . Additionally, derivatives act as allosteric SHP2 inhibitors, modulating RAS-ERK and PI3K-AKT signaling pathways in cancer .
Advanced Research Questions
Q. How can mechanistic ambiguities in C-3 chalcogenation be resolved?
Radical scavengers (e.g., TEMPO) and isotopic labeling studies are critical. Evidence supports a radical pathway: persulfate generates thiyl/selenyl radicals, which couple with the C-3 position. The absence of iodinated byproducts under iodine-rich conditions excludes electrophilic substitution .
Q. What strategies optimize Suzuki-Miyaura cross-coupling for pyrido[1,2-a]pyrimidin-4-one derivatives?
Microwave-assisted heating improves reaction efficiency for monoarylation at the C-3 position. Key variables include:
Q. How do structural modifications impact aldose reductase inhibition?
- C-2 substituents : Phenol/catechol groups are essential for hydrogen bonding with ALR2’s Tyr48 and His110. Methylation of hydroxyls abolishes activity.
- C-6/C-9 hydroxy groups : Enhance potency by 3–5 fold (e.g., compound 29 , IC₅₀ = 0.87 µM vs. 13 , IC₅₀ = 4.2 µM). Docking simulations align with experimental SAR, showing hydrophobic interactions with Trp219 .
Q. How can contradictory biological data for SHP2 inhibitors be addressed?
Discrepancies in cellular vs. enzymatic assays may arise from off-target effects or pharmacokinetic limitations. Solutions include:
Q. What computational methods predict the bioactivity of novel derivatives?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to ALR2 or SHP2. Key parameters:
- Binding free energy : MM-PBSA calculations correlate with IC₅₀ values.
- Pharmacophore mapping : Hydrophobic pockets and hydrogen-bond donors/acceptors guide design .
Methodological Tables
Table 1. Optimization of C-3 Sulfenylation Conditions
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | I₂ (20 mol%) | 95 |
| Oxidant | K₂S₂O₈ | 90 |
| Solvent | DMSO | 85 |
| Temperature | 60°C | 93 |
Table 2. SAR of ALR2 Inhibitors
| Compound | C-2 Substituent | C-6/C-9 Substituent | IC₅₀ (µM) |
|---|---|---|---|
| 13 | Phenol | H | 4.2 |
| 29 | Catechol | 6-OH | 0.87 |
| 19 | Phenol | 9-OH | 1.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
